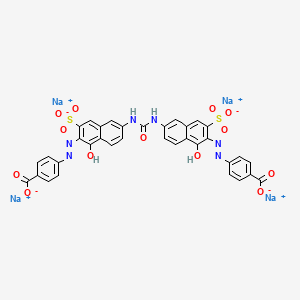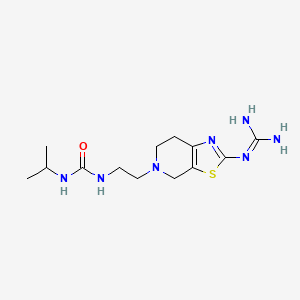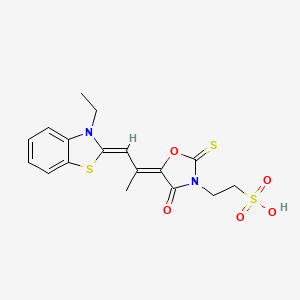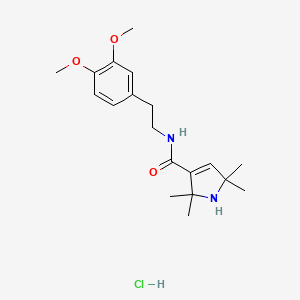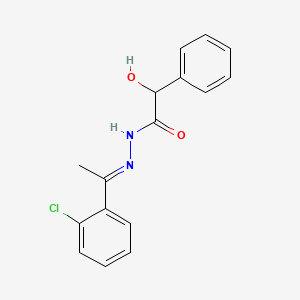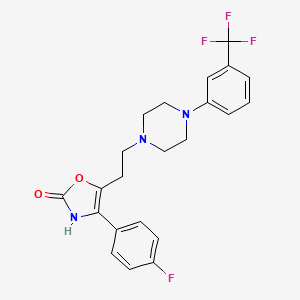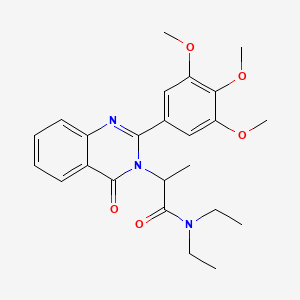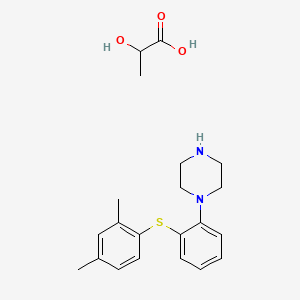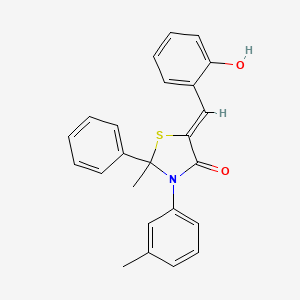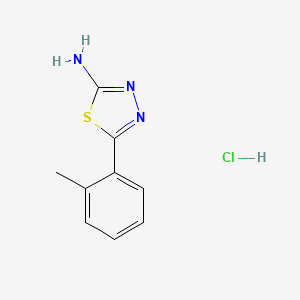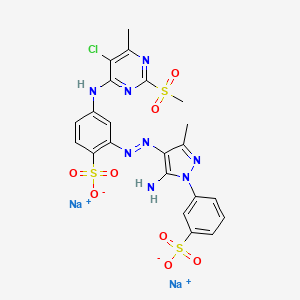
2-((5-Amino-3-methyl-1-(3-sulphophenyl)-1H-pyrazol-4-yl)azo)-4-((5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl)amino)benzenesulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 280-405-9, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is commonly referred to as melamine. This compound is widely used in various industrial applications due to its unique chemical properties, including its high nitrogen content and thermal stability.
準備方法
Synthetic Routes and Reaction Conditions
Melamine is typically synthesized from urea through a series of chemical reactions. The process involves heating urea at high temperatures (around 350°C) in the presence of a catalyst, such as alumina or silica. The reaction proceeds through the formation of biuret and cyanuric acid intermediates, which eventually decompose to form melamine.
Industrial Production Methods
In industrial settings, melamine is produced using the high-pressure process, which involves the following steps:
Urea Decomposition: Urea is decomposed into ammonia and isocyanic acid at high temperatures.
Cyclization: The isocyanic acid undergoes cyclization to form cyanuric acid.
Ammonolysis: Cyanuric acid reacts with ammonia to produce melamine.
化学反応の分析
Types of Reactions
Melamine undergoes various chemical reactions, including:
Condensation Reactions: Melamine can react with formaldehyde to form melamine-formaldehyde resins, which are widely used in the production of laminates, adhesives, and coatings.
Hydrolysis: Under acidic or basic conditions, melamine can hydrolyze to form cyanuric acid and ammonia.
Oxidation: Melamine can be oxidized to form melam, melem, and melon, which are higher-order oligomers of melamine.
Common Reagents and Conditions
Formaldehyde: Used in condensation reactions to form resins.
Acids and Bases: Used in hydrolysis reactions to break down melamine into cyanuric acid and ammonia.
Oxidizing Agents: Used in oxidation reactions to form higher-order oligomers.
Major Products Formed
Melamine-Formaldehyde Resins: Used in laminates, adhesives, and coatings.
Cyanuric Acid: Formed during hydrolysis.
Higher-Order Oligomers: Formed during oxidation.
科学的研究の応用
Melamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various polymers and resins.
Biology: Studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of laminates, adhesives, coatings, and flame retardants.
作用機序
Melamine exerts its effects through various molecular targets and pathways. In biological systems, melamine can interfere with metabolic processes by forming insoluble complexes with cyanuric acid, leading to the formation of kidney stones and renal failure. In industrial applications, melamine’s high nitrogen content and thermal stability make it an effective flame retardant and a key component in the production of durable resins and polymers.
類似化合物との比較
Similar Compounds
Cyanuric Acid: A triazine compound that is structurally similar to melamine and is often formed as a byproduct of melamine hydrolysis.
Biuret: An intermediate in the synthesis of melamine from urea.
Melam, Melem, and Melon: Higher-order oligomers of melamine formed during oxidation reactions.
Uniqueness of Melamine
Melamine is unique due to its high nitrogen content, which makes it an effective flame retardant and a valuable component in the production of resins and polymers. Its thermal stability and ability to form durable materials further distinguish it from other triazine compounds.
特性
CAS番号 |
83399-92-2 |
|---|---|
分子式 |
C22H19ClN8Na2O8S3 |
分子量 |
701.1 g/mol |
IUPAC名 |
disodium;2-[[5-amino-3-methyl-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]benzenesulfonate |
InChI |
InChI=1S/C22H21ClN8O8S3.2Na/c1-11-18(23)21(27-22(25-11)40(3,32)33)26-13-7-8-17(42(37,38)39)16(9-13)28-29-19-12(2)30-31(20(19)24)14-5-4-6-15(10-14)41(34,35)36;;/h4-10H,24H2,1-3H3,(H,25,26,27)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2 |
InChIキー |
NRLNNDNGHIBWEA-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC(=C(C=C2)S(=O)(=O)[O-])N=NC3=C(N(N=C3C)C4=CC(=CC=C4)S(=O)(=O)[O-])N)Cl.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


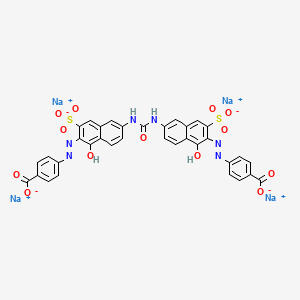
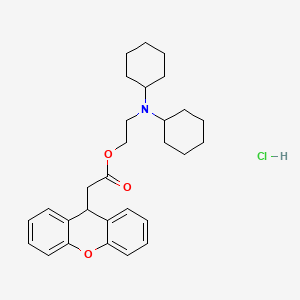
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)
